

# Application Notes and Protocols: Visualizing Polysaccharides in Plant Cells with Reactive Red 45

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Compound of Interest		
Compound Name:	Reactive red 45	
Cat. No.:	B1210583	Get Quote

# For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 45 is a reactive azo dye that possesses the potential for visualizing polysaccharides in plant cells.[1][2] As a reactive dye, it has the capability to form covalent bonds with hydroxyl groups present in polysaccharides under specific conditions.[1] Additionally, interactions such as hydrogen bonding and van der Waals forces may contribute to its binding with polysaccharide structures within the plant cell wall.[3][4] While specific protocols for the use of Reactive Red 45 in plant cell microscopy are not widely documented, this guide provides a comprehensive set of starting protocols and application notes based on the chemical properties of the dye and general principles of fluorescent staining in plant biology. These protocols are intended as a starting point for researchers to optimize for their specific plant tissues and imaging systems.

#### **Data Presentation**

Table 1: Chemical and Spectroscopic Properties of Reactive Red 45



Property	Value	Reference
Chemical Formula	C27H19ClN7Na3O10S3	[2]
Molecular Weight	802.10 g/mol	[2]
Color	Red	[2]
Predicted Excitation Max	~540-560 nm	N/A
Predicted Emission Max	~600-650 nm	N/A

Note: Specific excitation and emission maxima for **Reactive Red 45** used as a fluorescent stain in microscopy are not readily available in the literature. The predicted values are based on the typical range for red fluorescent dyes.[5] Optimization of microscopy settings is highly recommended.

Table 2: Recommended Starting Concentrations and Incubation Times for Staining

Parameter	Suggested Range	Notes
Dye Concentration	1 μM - 25 μΜ	Start with a lower concentration to minimize background fluorescence.[6]
Incubation Time	15 min - 60 min	Optimization is crucial; longer times may be needed for thicker tissues.
Staining Buffer pH	7.0 - 8.5	Alkaline conditions can facilitate the reactive binding of the dye.[1]

### **Experimental Protocols**

Protocol 1: Preparation of Staining Solution

 Prepare a Stock Solution: Dissolve Reactive Red 45 powder in distilled water or a suitable buffer (e.g., Phosphate-Buffered Saline - PBS) to create a 1 mM stock solution.



- Store Properly: Store the stock solution at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.
- Prepare Working Solution: On the day of the experiment, dilute the stock solution in the chosen staining buffer (e.g., PBS at pH 7.4) to the desired final concentration (refer to Table 2).

Protocol 2: Staining of Plant Tissue Sections

This protocol is suitable for fixed plant tissue sections.

- Fixation: Fix the plant tissue in a suitable fixative (e.g., 4% formaldehyde in PBS for 1-2 hours at room temperature).
- Washing: Wash the fixed tissue three times with PBS for 10 minutes each.
- Sectioning: Prepare thin sections of the tissue using a vibratome or microtome.
- Staining: Immerse the tissue sections in the **Reactive Red 45** working solution and incubate for the optimized time (see Table 2) at room temperature in the dark.
- Washing: Wash the stained sections three times with PBS for 5 minutes each to remove unbound dye.
- Mounting: Mount the sections on a microscope slide with an anti-fade mounting medium.
- Imaging: Visualize the stained sections using a fluorescence or confocal microscope with appropriate filter sets for red fluorescence.

Protocol 3: Whole-Mount Staining of Small Plant Samples (e.g., Seedlings, Roots)

This protocol is suitable for small, whole-mount samples.

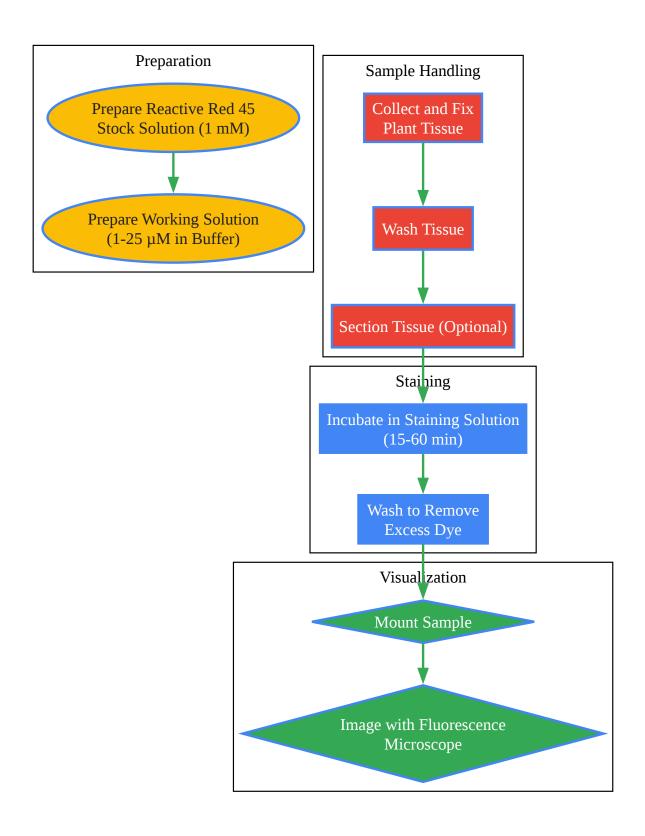
- Sample Collection: Collect fresh plant material.
- Staining: Immerse the entire sample in the **Reactive Red 45** working solution. For better penetration, a vacuum infiltration step (5-10 minutes) can be applied.[6]



- Incubation: Incubate for the optimized time at room temperature in the dark.
- Washing: Wash the samples three times with the staining buffer.
- Mounting: Mount the sample on a microscope slide in a drop of the buffer or mounting medium.
- Imaging: Proceed with fluorescence or confocal microscopy.

## **Mandatory Visualization**

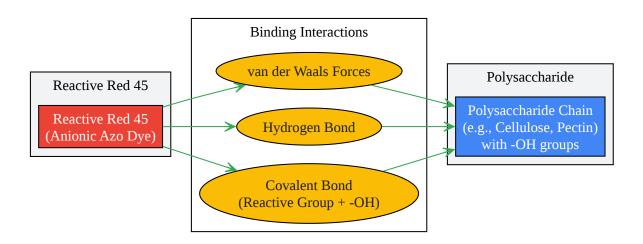




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Caption: Experimental workflow for visualizing plant cell polysaccharides.





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Caption: Putative binding mechanism of **Reactive Red 45** to polysaccharides.

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